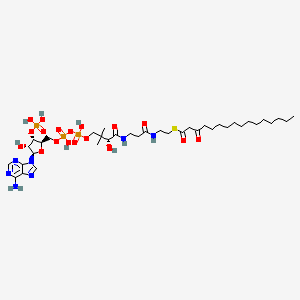
3-Oxopalmitoyl-CoA
Übersicht
Beschreibung
3-Oxopalmitoyl-CoA: is a derivative of coenzyme A, specifically the S-(3-oxopalmitoyl) derivative. It is a long-chain 3-oxo-fatty acyl-CoA and plays a significant role in various metabolic pathways, particularly in fatty acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Oxopalmitoyl-CoA can be synthesized through the enzymatic oxidation of palmitoyl-CoA. The process involves the use of specific enzymes such as acyl-CoA oxidase, which catalyzes the oxidation of palmitoyl-CoA to this compound .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using microorganisms like Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to overexpress the necessary enzymes for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Oxopalmitoyl-CoA undergoes further oxidation to produce acetyl-CoA and myristoyl-CoA.
Reduction: It can be reduced to form palmitoyl-CoA.
Substitution: It can participate in substitution reactions where the 3-oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Enzymes like acyl-CoA oxidase are commonly used.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
- Acetyl-CoA
- Myristoyl-CoA
- Palmitoyl-CoA
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Oxopalmitoyl-CoA is used as a substrate in enzymatic studies to understand the mechanisms of fatty acid oxidation and synthesis .
Biology: It is a crucial intermediate in the β-oxidation pathway of fatty acids, which is essential for energy production in cells .
Medicine: Research on this compound helps in understanding metabolic disorders related to fatty acid metabolism, such as fatty liver disease and obesity .
Industry: In the biotechnology industry, it is used in the production of biofuels and other biochemicals through microbial fermentation processes .
Wirkmechanismus
3-Oxopalmitoyl-CoA exerts its effects primarily through its role in the β-oxidation pathway. It is converted to acetyl-CoA and myristoyl-CoA by the action of specific enzymes. The acetyl-CoA produced enters the citric acid cycle, contributing to the production of ATP, which is the primary energy currency of the cell .
Vergleich Mit ähnlichen Verbindungen
- Palmitoyl-CoA
- 3-Oxopalmitic acid
- 3-Oxohexadecanoyl-CoA
Comparison:
- Palmitoyl-CoA: Unlike 3-oxopalmitoyl-CoA, palmitoyl-CoA does not have a keto group at the third position. It is a precursor in the synthesis of this compound .
- 3-Oxopalmitic acid: This compound is similar in structure but lacks the coenzyme A moiety, making it less reactive in enzymatic processes .
- 3-Oxohexadecanoyl-CoA: This compound is structurally similar but may differ in the length of the carbon chain or the position of the keto group .
This compound is unique due to its specific role in fatty acid metabolism and its involvement in various biochemical pathways .
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t26-,30-,31-,32+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMPLXPCRJOSHL-BBECNAHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297136 | |
| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1019.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34619-89-1 | |
| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Ketohexadecanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034619891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-sulfamoylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B1195809.png)













